molecular formula C21H24N4O2S B3644379 2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide

2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide

Cat. No.: B3644379
M. Wt: 396.5 g/mol
InChI Key: VJEAIFVCMLDWON-UHFFFAOYSA-N
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Description

The compound “2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a thioether linkage, and an acetamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of similar compounds has been established using techniques like NMR and MS analysis . The exact structure of this compound would depend on the specific arrangement and connectivity of its atoms.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Some 1,2,4-triazole derivatives have shown inhibitory activities against certain cancer cell lines .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it is handled. Some similar compounds have demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Given the interesting properties of similar compounds, this compound could potentially be used in a variety of chemical or biological applications .

Properties

IUPAC Name

2-[(5-benzyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-3-12-25-19(13-16-8-5-4-6-9-16)23-24-21(25)28-15-20(26)22-17-10-7-11-18(14-17)27-2/h4-11,14H,3,12-13,15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEAIFVCMLDWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide

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